“1,4-Dithia-7-azaspiro[4.4]nonane” is a chemical compound with the molecular formula C6H11NS2 . It is used for research and development purposes .
Based on previous work with respect to quinoxalinone peptidomimetics, a novel series of sulphonamide-containing 1,4-dithia-7-azaspiro[4.4]nonane (DAN) derivatives have been synthesized . These compounds were designed and evaluated for their activity against matrix metalloproteinase-2 (MMP-2) .
The molecular structure of “1,4-Dithia-7-azaspiro[4.4]nonane” consists of 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Sulfur atoms . The InChI code for this compound is 1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6 .
The sulphonamide-containing 1,4-dithia-7-azaspiro[4.4]nonane (DAN) derivatives have been evaluated as potential gelatinase A inhibitors . The majority of the tested compounds displayed satisfactory inhibition activity against gelatinase A .
Several synthetic routes have been explored for 1,4-Dithia-7-azaspiro[4.4]nonane and its derivatives. One common approach involves the reaction of a 1,3-dibromopropane derivative with a suitable amine, typically in the presence of a base like potassium carbonate. [] This reaction forms the pyrrolidine ring, followed by cyclization with a dithiol or its equivalent to construct the 1,3-dithiane ring. []
Alternative strategies include using pre-formed pyrrolidine derivatives and incorporating the 1,3-dithiane ring system through various ring-closing methodologies. [] These methods often utilize transition metal catalysts, such as palladium, to facilitate the formation of carbon-sulfur bonds. [] The specific synthetic route chosen often depends on the desired substitution pattern and stereochemistry of the target molecule.
The molecular structure of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives has been extensively studied using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These studies reveal the spirocyclic nature of the compound, with the two rings adopting specific conformations depending on the substituents present. []
The presence of the two sulfur atoms in the 1,3-dithiane ring significantly influences the molecule's overall polarity and conformation, impacting its interactions with biological targets. [] Furthermore, the nitrogen atom in the pyrrolidine ring offers a site for further derivatization, allowing for the introduction of various functional groups that can modulate the compound's pharmacological properties. []
1,4-Dithia-7-azaspiro[4.4]nonane derivatives undergo various chemical transformations, often exploited in synthesizing more complex molecules. The nitrogen atom can be readily alkylated or acylated to introduce different substituents. [] The sulfur atoms in the 1,3-dithiane ring can undergo oxidation to sulfoxides or sulfones, providing handles for further functionalization. []
For example, certain derivatives have shown potent inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2. [] This inhibition is believed to arise from the compound's ability to chelate the zinc ion present in the active site of MMPs. [] The spirocyclic scaffold and its substituents likely contribute to the compound's binding affinity and selectivity for specific MMP isoforms.
In other cases, 1,4-Dithia-7-azaspiro[4.4]nonane derivatives have demonstrated activity as angiotensin-converting enzyme (ACE) inhibitors. [, ] This inhibition is thought to occur through the interaction of the compound with the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. [] Again, the specific substituents on the spirocyclic scaffold play a crucial role in determining the compound's potency and selectivity.
The spirocyclic structure imparts rigidity to the molecule, which can impact its binding affinity and selectivity for biological targets. [] The introduction of various substituents on the nitrogen and carbon atoms of the scaffold can significantly modulate the compound's polarity, solubility, and other physicochemical properties, ultimately influencing its pharmacokinetic profile.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7